molecular formula C12H17NO2 B2371711 Ethyl 2-amino-3-(3-methylphenyl)propanoate CAS No. 603944-31-6

Ethyl 2-amino-3-(3-methylphenyl)propanoate

Cat. No.: B2371711
CAS No.: 603944-31-6
M. Wt: 207.273
InChI Key: NPSYCLHHTUNXOD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(3-methylphenyl)propanoate is an organic compound that belongs to the class of amino acid esters. This compound is characterized by the presence of an ethyl ester group, an amino group, and a substituted phenyl ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-3-(3-methylphenyl)propanoate typically involves the esterification of 2-amino-3-(3-methylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of 2-amino-3-(3-methylphenyl)propanoic acid and ethanol into the reactor, along with the acid catalyst. The product is then purified through distillation and recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form primary amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amino esters.

Scientific Research Applications

Ethyl 2-amino-3-(3-methylphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(3-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The pathways involved in its mechanism of action include amino acid metabolism and ester hydrolysis.

Comparison with Similar Compounds

  • Ethyl 2-amino-3-(2-methylphenyl)propanoate
  • Ethyl 2-amino-3-(4-methylphenyl)propanoate
  • Ethyl 2-amino-3-(3-chlorophenyl)propanoate

Comparison: Ethyl 2-amino-3-(3-methylphenyl)propanoate is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

ethyl 2-amino-3-(3-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)11(13)8-10-6-4-5-9(2)7-10/h4-7,11H,3,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSYCLHHTUNXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC(=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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